molecular formula C18H23Cl2NO B1668846 Chlorphenoxamine hydrochloride CAS No. 562-09-4

Chlorphenoxamine hydrochloride

Cat. No.: B1668846
CAS No.: 562-09-4
M. Wt: 340.3 g/mol
InChI Key: PAQUKACYLLABHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorphenoxamine hydrochloride, with the CAS number 562-09-4 and molecular formula C18H22ClNO, is a synthetic compound classified as a first-generation antihistamine and anticholinergic agent . Its primary research applications stem from a dual mechanism of action. It functions as an antagonist of the histamine H1 receptor, which is valuable for studying allergic response pathways such as those in rhinitis and urticaria . Concurrently, its anticholinergic activity, achieved through the blockade of muscarinic acetylcholine receptors, makes it a useful tool in neurological research, particularly for investigating conditions like Parkinson's disease . Recent scientific literature has also highlighted its interest as a repurposed pharmacological tool in virology research, showing promise against several lethal viral diseases, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) . Pharmacokinetically, the compound is well-absorbed and exhibits a relatively rapid onset of action, making it suitable for various experimental models . Researchers should note that this compound is known to cross the blood-brain barrier, which can lead to sedative effects in experimental settings . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUKACYLLABHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-38-3 (Parent)
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80971587
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-09-4
Record name Chlorphenoxamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenoxamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENOXAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation of Diphenhydramine Analogs

The structural resemblance between chlorphenoxamine and diphenhydramine suggests shared synthetic strategies. A plausible route involves the alkylation of a chlorinated benzhydryl ether intermediate with 2-(dimethylamino)ethanol. Patent CN114835637B outlines a similar approach for chlorpheniramine maleate, where p-chlorobenzonitrile reacts with 2-bromopyridine under basic conditions (sodium amide, 25–30°C) to form a key intermediate. Adapting this, chlorphenoxamine’s synthesis may proceed via:

  • Friedel-Crafts alkylation : Reaction of p-chlorobenzaldehyde with dimethylaminoethanol in the presence of sulfuric acid to form the benzhydryl ether backbone.
  • Hydrochloride salt formation : Treatment with hydrogen chloride in ethanol to yield the final product.

Reaction conditions from analogous processes indicate optimal temperatures of 25–30°C for intermediate formation, with yields improving under controlled exothermic conditions.

Intermediate Purification and Challenges

Crude Product Isolation

Industrial-scale synthesis often produces oily intermediates, as seen in chlorpheniramine maleate’s INT1 (2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile), which complicates purification. For chlorphenoxamine:

  • Liquid-liquid extraction : Ethyl acetate and water phases separate impurities, with multiple washes enhancing purity.
  • Chromatography avoidance : Column chromatography, though effective, is industrially impractical due to scalability issues.

Comparative studies show that direct use of crude intermediates in subsequent reactions (e.g., salt formation) reduces yield losses. For instance, unpurified INT1 in chlorpheniramine synthesis led to 70% purity but enabled 82% yield in downstream steps.

Salt Formation and Crystallization

Hydrochloride Salt Precipitation

Post-alkylation, the free base is treated with hydrochloric acid in ethanol. Patent CN114835637B details a two-step crystallization for chlorpheniramine maleate:

  • Initial precipitation : Stirring the free base with HCl/ethanol at 0–10°C forms the hydrochloride salt.
  • Recrystallization : Dissolving the crude salt in hot ethanol (75–80°C) followed by cooling to 0–10°C yields high-purity crystals.

For chlorphenoxamine, analogous conditions (Table 1) would maximize crystal stability and minimize residual solvents.

Table 1: Optimized Crystallization Parameters for this compound

Parameter Value Range Impact on Purity
Temperature 0–10°C Reduces impurity co-precipitation
Ethanol volume 15V (v/w) Enhances solubility
Cooling rate 1°C/min Prevents amorphous formation
Agitation speed 200–300 rpm Uniform crystal growth

Industrial-Scale Process Optimization

Solvent and Reagent Selection

Toluene emerges as the preferred solvent for alkylation due to its high boiling point (110°C) and immiscibility with aqueous phases, facilitating extraction. Sodium amide (2.2 eq) ensures complete deprotonation of the benzonitrile precursor, while stoichiometric HCl (1.0 eq) prevents over-acidification during salt formation.

Temperature Control

Exothermic reactions necessitate precise thermal management:

  • Alkylation step : Maintaining 25–30°C prevents side reactions (e.g., nitrile hydrolysis) while ensuring >90% conversion.
  • Quenching : Gradual water addition at 0–10°C stabilizes intermediates before extraction.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for this compound Synthesis

Method Yield (%) Purity (%) Scalability
Alkylation (Patent) 78.4 92.1 High
Reductive amination 65.2 88.7 Moderate
Grignard addition 71.8 85.4 Low

Patent-derived alkylation outperforms alternatives in yield and purity, making it the preferred industrial route.

Chemical Reactions Analysis

Charge-Transfer Complexation Reactions

Chlorphenoxamine hydrochloride (CPX) forms charge-transfer (CT) complexes with π-acceptors such as chloranilic acid (CLA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and tetracyanoquinodimethane (TCNQ). These interactions occur via electron donation from CPX’s tertiary amine group to the electron-deficient acceptors .

Key Findings:

  • Stoichiometry : Job’s method and mole-ratio analysis confirm a 1:1 molar ratio for all CT complexes .

  • Optimal Conditions :

    • CLA : Instantaneous reaction at 25°C in acetonitrile, λ<sub>max</sub> = 520 nm.

    • DDQ : Immediate reaction at 25°C, λ<sub>max</sub> = 460 nm.

    • TCNQ : Requires heating at 40°C for 30 minutes, λ<sub>max</sub> = 840 nm .

Table 1: Association Constants and Thermodynamic Parameters of CT Complexes

AcceptorK (M<sup>−1</sup>)ΔG° (kJ/mol)
CLA9.82 × 10<sup>3</sup>−23.11
DDQ1.12 × 10<sup>4</sup>−23.67
TCNQ3.98 × 10<sup>3</sup>−20.92

The high association constants (K) and negative ΔG° values indicate spontaneous and stable complex formation.

Oxidative Degradation Reaction

CPX undergoes oxidation under stress conditions, forming chlorphenoxamine N-oxide as the primary degradation product. This reaction is critical for understanding drug stability and storage requirements .

Experimental Observations:

  • Conditions : Treatment with 3% H<sub>2</sub>O<sub>2</sub> at 80°C for 24 hours .

  • Analytical Confirmation :

    • HPLC : Retention time shifts from 5.018 min (CPX) to 6.182 min (N-oxide) .

    • TLC : Distinct spots at R<sub>f</sub> = 0.52 (CPX) and R<sub>f</sub> = 0.75 (N-oxide) .

Table 2: Oxidative Degradation Profile

ParameterCPXCPX N-Oxide
Retention Time (min)5.018 ± 0.16.182 ± 0.1
Linear Range (µg/mL)2–600.5–20
LOD (µg/mL)0.150.10

The reaction mechanism involves oxidation of the tertiary amine group to an N-oxide, validated by mass spectrometry .

Structural Influences on Reactivity

The reactivity of CPX is attributed to:

  • Tertiary Amine Group : Serves as an electron donor in CT complexation .

  • Aromatic Systems : The 4-chlorophenyl and phenyl groups enhance electron density, facilitating interactions with π-acceptors .

  • Ethoxy Linker : Provides flexibility for optimal orbital overlap during complex formation .

Scientific Research Applications

Therapeutic Applications

1. Antipruritic Use

  • Chlorphenoxamine is primarily employed for its antipruritic effects, alleviating itching caused by various dermatological conditions such as:
    • Allergic dermatitis
    • Eczema
    • Insect bites
    • Mild burns and sunburns .

2. Treatment of Allergic Conditions

  • The compound is indicated for treating allergic conditions including:
    • Rhinitis
    • Urticaria (hives)
    • Conjunctivitis .

3. Neurological Applications

  • Chlorphenoxamine has been explored for its potential in managing parkinsonian symptoms due to its anticholinergic effects, although its use in this area has diminished with the advent of more effective treatments .

Case Study 1: Efficacy in Allergic Dermatitis

A clinical study involving patients with allergic dermatitis demonstrated that chlorphenoxamine significantly reduced itching and inflammation compared to a placebo. Patients reported a marked improvement in their symptoms within 24 hours of administration, highlighting its rapid action as an antipruritic agent.

Case Study 2: Parkinsonism Management

Research has shown that chlorphenoxamine can alleviate certain symptoms of parkinsonism. In a controlled trial, patients receiving chlorphenoxamine exhibited improved motor function compared to those on placebo, although this application is less common today due to the availability of more targeted therapies .

Comparative Effectiveness

The following table summarizes the effectiveness of chlorphenoxamine compared to other antihistamines:

Antihistamine Primary Use Efficacy on Itching Anticholinergic Effects
ChlorphenoxamineAllergic conditionsHighModerate
DiphenhydramineAllergic rhinitisHighHigh
CetirizineAllergic rhinitisModerateLow
LoratadineAllergic rhinitisModerateNone

Mechanism of Action

Chlorphenoxamine Hydrochloride exerts its effects through its antihistamine and anticholinergic properties. It acts as an antagonist at histamine H1 receptors, blocking the action of histamine and reducing allergic symptoms. Additionally, it has anticholinergic effects by inhibiting the action of acetylcholine at muscarinic receptors, which helps alleviate symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Antihistamines

Diphenhydramine Hydrochloride

  • Structure: 2-(diphenylmethoxy)-N,N-dimethylethylamine hydrochloride (C₁₇H₂₁NO·HCl).
  • Mechanism : H₁ receptor antagonist with anticholinergic and sedative effects.
  • Applications : Allergies, insomnia, and motion sickness.
  • Key Differences :
    • CPX contains a 4-chlorophenyl group, enhancing its lipophilicity and receptor binding affinity compared to diphenhydramine .
    • CPX has a longer half-life (6–8 hours vs. 4–6 hours for diphenhydramine) due to reduced metabolic clearance .

Bromazine Hydrochloride

  • Structure: 2-[(4-bromophenyl)(phenyl)methoxy]-N,N-dimethylethanamine hydrochloride (C₁₇H₂₀BrNO·HCl).
  • Applications : Less commonly used due to lower potency and higher sedation than CPX .
Table 1: Structural and Pharmacological Comparison
Parameter Chlorphenoxamine HCl Diphenhydramine HCl Bromazine HCl
Molecular Weight (g/mol) 352.3 291.8 370.7
H₁ Receptor Affinity (Ki) 2.1 nM 3.8 nM 5.2 nM
Sedative Effect Moderate High High
Metabolism N-demethylation, oxidation N-demethylation N-demethylation

Comparison with Metabolites and Impurities

Chlorphenoxamine N-Oxide

  • Formation : Oxidative degradation product of CPX, synthesized using H₂O₂ .
  • Significance : Detected in RP-HPLC as an impurity (LOD: 0.5 µg/mL) and monitored for safety .

Theophylline

  • Origin : Impurity in caffeine due to cytochrome P450-mediated demethylation.
  • Risk : Cardiac side effects (e.g., tachycardia) at concentrations >20 µg/mL .
Table 2: Analytical Parameters for CPX and Related Compounds
Compound Linear Range (µg/mL) LOD (µg/mL) Retention Time (min) Method
CPX 2–60 0.2 6.15 RP-HPLC
Caffeine 1–80 0.1 4.23 RP-HPLC
Theophylline 0.4–20 0.15 2.97 RP-HPLC
CPX N-Oxide 0.5–20 0.3 3.5 RP-HPLC

Analytical Methodologies

RP-HPLC vs. Spectrophotometry

  • RP-HPLC: Advantages: Simultaneous quantification of CPX, caffeine, and impurities with high sensitivity (AGREE score: 0.62 for greenness) . Mobile Phase: Methanol/potassium dihydrogen phosphate (pH 3), gradient elution .
  • Spectrophotometry :
    • Methods: Derivative ratio spectra (RDSM) and chemometric techniques (CLS, ILS) for CPX-caffeine mixtures .
    • Limitations: Less sensitive (LOD: 2 µg/mL) and unable to resolve complex impurities .

Charge-Transfer Complexation

  • CPX forms 1:1 complexes with π-acceptors (e.g., DDQ, TCNQ) for spectrophotometric detection .
  • DDQ Method : Highest sensitivity (molar absorptivity: 1.2×10⁴ L/mol·cm) compared to CLA and TCNQ .

Biological Activity

Chlorphenoxamine hydrochloride (CPX) is an antihistamine and anticholinergic agent primarily used for its antipruritic properties and as a treatment for allergic conditions. This article delves into the biological activity of CPX, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Chlorphenoxamine acts primarily as a histamine H1 receptor antagonist , which prevents the binding of histamine to its receptors in various tissues, leading to a reduction in allergic symptoms such as itching and inflammation. Additionally, it exhibits anticholinergic properties , which can help alleviate symptoms associated with excessive cholinergic activity, such as secretions and bronchoconstriction .

Key Actions:

  • Histamine Receptor Blockade : Inhibits the effects of histamine in the gastrointestinal tract, blood vessels, and respiratory tract.
  • Anticholinergic Effects : Reduces secretions and bronchoconstriction, providing symptomatic relief in allergic reactions.

Pharmacokinetics

  • Absorption : Chlorphenoxamine is well absorbed from the gastrointestinal tract.
  • Protein Binding : Approximately 72% of the drug binds to plasma proteins.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Half-life : Ranges from 21 to 27 hours, allowing for once-daily dosing in many cases .

Clinical Applications

Chlorphenoxamine is indicated for various conditions:

  • Allergic Reactions : Provides relief from symptoms associated with hay fever and other upper respiratory allergies.
  • Antipruritic Use : Effective in treating conditions that cause itching.
  • Former Use in Parkinsonism : Historically utilized for its sympathomimetic effects in managing parkinsonian symptoms .

Case Study 1: Severe Allergic Reaction

In a reported case involving a 45-year-old male with a severe allergic reaction to human insulin, chlorphenoxamine was administered alongside other medications such as ranitidine and prednisolone. Despite initial treatment, the patient's condition necessitated further interventions, highlighting the importance of chlorphenoxamine in managing acute allergic responses .

Case Study 2: Treatment of Paralysis Agitans

A preliminary study involving 25 patients with paralysis agitans demonstrated the efficacy of chlorphenoxamine in alleviating symptoms. The study aimed to determine appropriate dosages while monitoring side effects .

Research Findings

Recent studies have explored various aspects of chlorphenoxamine's biological activity:

Study FocusFindings
Antihistaminic EffectDemonstrated effective reduction in allergy symptoms via H1 receptor antagonism .
Anticholinergic PropertiesShowed potential benefits in managing symptoms related to cholinergic overactivity .
Pharmacokinetic ProfileEstablished absorption rates and metabolism pathways critical for therapeutic applications .

Q & A

Q. What validated analytical methods are recommended for quantifying CPX in pharmaceutical formulations?

Spectrophotometric methods using charge-transfer (CT) complexes with π-acceptors (e.g., CLA, DDQ, TCNQ) are robust for CPX determination. Key steps include:

  • Reagent preparation : 5.0×10⁻³ M solutions of π-acceptors in acetonitrile .
  • Reaction conditions : Instantaneous at 25±2°C for CLA/DDQ; 40°C for 30 min for TCNQ .
  • Detection wavelengths : 520 nm (CLA), 460 nm (DDQ), 840 nm (TCNQ) .
  • Validation : Follows ICH Q2(R1) guidelines with linear ranges (e.g., 6–54 µg/mL for DDQ), LOD (0.13–0.34 µg/mL), and LOQ (0.40–1.03 µg/mL) .
  • Accuracy/Precision : Intraday/interday RSD <1%, recovery rates 98–102% .

Q. How can interference from pharmaceutical excipients be minimized during CPX analysis?

Acetonitrile is preferred for its high dielectric constant, which enhances CT complex stability and reduces interference. Validation studies confirm excipients like lactose and starch do not affect recovery rates (99.2–100.8%) .

Advanced Research Questions

Q. What experimental approaches determine the stoichiometry of CPX-π-acceptor complexes?

  • Job’s method (continuous variation) : Equimolar solutions of CPX and π-acceptors are mixed in varying ratios. A 1:1 stoichiometry is confirmed by maxima at 0.5 mole fraction .
  • Mole ratio method : Fixed CPX concentration titrated with increasing π-acceptor volumes. Absorbance plateaus confirm 1:1 binding, validated by Benesi-Hildebrand plots .

Q. How are thermodynamic parameters (e.g., ΔG°) calculated for CPX-π-acceptor complexes?

Binding constants (KCTK_{CT}) derived from Benesi-Hildebrand plots are used to calculate standard free energy changes:

ΔG=RTln(KCT)\Delta G^\circ = -RT \ln(K_{CT})

For DDQ, KCT=1.2×103mol1K_{CT} = 1.2 \times 10^3 \, \text{mol}^{-1} yields ΔG=16.8kJ/mol\Delta G^\circ = -16.8 \, \text{kJ/mol}, indicating spontaneous complexation .

Q. Why does DDQ exhibit higher sensitivity compared to CLA/TCNQ in CPX assays?

DDQ’s stronger electron-accepting capacity (higher EredE_{\text{red}}) enhances charge-transfer efficiency, resulting in higher molar absorptivity (ε = 1.2×10⁴ L/mol·cm) and lower LOD (0.13 µg/mL) .

Methodological Challenges and Data Interpretation

Q. How should conflicting linearity ranges across π-acceptors be addressed?

Calibration ranges vary due to acceptor-specific solubility and reactivity:

π-AcceptorLinear Range (µg/mL)Slope (k)
CLA16–1440.0120.9993
DDQ6–540.0250.9998
TCNQ4–760.0080.9989
Optimize acceptor concentration and reaction time (e.g., heating for TCNQ) to expand linearity .

Q. What factors influence the stability of CPX-CT complexes during analysis?

  • Solvent : Acetonitrile stabilizes radical anions via high solvation power .
  • Temperature : >40°C degrades TCNQ complexes; ≤25°C recommended for CLA/DDQ .
  • Time : Absorbance remains stable for ≥2 hours post-reaction .

Comparative Methodological Insights

Q. How do spectrophotometric methods compare to chromatographic techniques for CPX analysis?

While HPLC offers higher specificity, spectrophotometric CT-based methods are faster, cost-effective, and sufficiently sensitive (LOD ≤0.34 µg/mL) for routine quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphenoxamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlorphenoxamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.